molecular formula C17H23NO2 B3420875 Dextilidine CAS No. 20380-58-9

Dextilidine

Cat. No.: B3420875
CAS No.: 20380-58-9
M. Wt: 273.37 g/mol
InChI Key: WDEFBBTXULIOBB-DOTOQJQBSA-N
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Scientific Research Applications

Dextilidine has several scientific research applications, including:

Chemical Reactions Analysis

Types of Reactions

Dextilidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Dextilidine exerts its effects primarily through its conversion to nortilidine, the active metabolite. Nortilidine acts on the opioid receptors in the central nervous system, producing analgesic effects. The molecular targets include the mu-opioid receptors, which are involved in pain modulation and relief .

Comparison with Similar Compounds

Similar Compounds

    Tilidine: The racemic mixture containing dextilidine and ent-dextilidine.

    Nortilidine: The active metabolite of tilidine.

    Other Opioid Analgesics: Compounds such as morphine, codeine, and oxycodone.

Uniqueness

This compound is unique due to its specific stereochemistry and its role as an enantiomer in the racemic mixture tilidine. Unlike other opioid analgesics, this compound’s activity is primarily due to its conversion to nortilidine, which has a distinct mechanism of action involving the mu-opioid receptors .

Properties

CAS No.

20380-58-9

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

ethyl (1R,2S)-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C17H23NO2/c1-4-20-16(19)17(14-10-6-5-7-11-14)13-9-8-12-15(17)18(2)3/h5-8,10-12,15H,4,9,13H2,1-3H3/t15-,17+/m0/s1

InChI Key

WDEFBBTXULIOBB-DOTOQJQBSA-N

Isomeric SMILES

CCOC(=O)[C@]1(CCC=C[C@@H]1N(C)C)C2=CC=CC=C2

SMILES

CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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